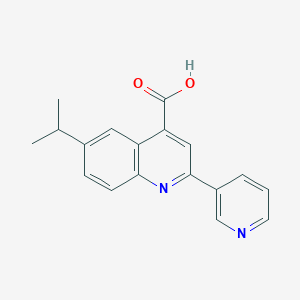

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-propan-2-yl-2-pyridin-3-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)12-5-6-16-14(8-12)15(18(21)22)9-17(20-16)13-4-3-7-19-10-13/h3-11H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQPPTJUDWPEKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185149 |

Source

|

| Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897561-18-1 |

Source

|

| Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897561-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the Pfitzinger reaction, a classic and reliable method for the construction of quinoline-4-carboxylic acids. This document offers a detailed, step-by-step methodology, from the preparation of the key intermediate, 6-isopropylisatin, via the Sandmeyer synthesis, to the final condensation with 3-acetylpyridine. Beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings and the rationale behind the experimental choices, aiming to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the successful synthesis of this and related quinoline-based scaffolds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline-4-carboxylic acid derivatives, in particular, have garnered substantial attention for their potential as antitumor, antiviral, and antibacterial agents.[1] The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules by introducing a key hydrogen bond acceptor and modulating physicochemical properties. Pyridine carboxylic acids and their derivatives are important intermediates in the development of pharmaceuticals and agrochemicals.[2] The target molecule, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, combines these key structural features, making it a compound of considerable interest for further investigation in drug discovery programs.

This guide will focus on a well-established and adaptable synthetic route, providing a solid foundation for the synthesis of this specific target and offering insights that can be applied to the preparation of a wider library of substituted quinoline derivatives.

Overall Synthetic Strategy

The synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is most efficiently approached through a two-stage process. The first stage involves the synthesis of the key intermediate, 6-isopropylisatin, from commercially available 4-isopropylaniline. The second stage is the condensation of this substituted isatin with 3-acetylpyridine via the Pfitzinger reaction to construct the final quinoline-4-carboxylic acid product.

Caption: Two-step process for the Sandmeyer isatin synthesis.

Detailed Experimental Protocol for 6-Isopropylisatin Synthesis

Step 1: Preparation of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 2 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in 1 L of water.

-

Add crystallized sodium sulfate (1 mol) to the solution and stir until dissolved.

-

In a separate beaker, prepare a solution of 4-isopropylaniline (0.1 mol) in 250 mL of water containing concentrated hydrochloric acid (0.11 mol) to ensure complete dissolution of the amine.

-

Add the 4-isopropylaniline hydrochloride solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 400 mL of water to the reaction mixture.

-

Heat the mixture to a vigorous boil using a heating mantle. The reaction is typically complete within a few minutes of boiling, indicated by the precipitation of the isonitrosoacetanilide.

-

Cool the reaction mixture in an ice bath.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

Step 2: Cyclization to 6-Isopropylisatin

-

Carefully add concentrated sulfuric acid (500 g) to a 1 L flask equipped with a mechanical stirrer and a thermometer.

-

Warm the sulfuric acid to 50°C.

-

Gradually add the dry N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (0.1 mol) to the stirred acid, maintaining the temperature between 60°C and 70°C. Use an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to ensure complete cyclization.

-

Pour the hot reaction mixture onto crushed ice (2 kg) with stirring.

-

Allow the mixture to stand for 30 minutes to allow for complete precipitation of the 6-isopropylisatin.

-

Collect the crude product by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry.

-

The crude 6-isopropylisatin can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture.

| Compound | Starting Material | Reagents | Typical Yield |

| 6-Isopropylisatin | 4-Isopropylaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 65-75% |

Stage 2: Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid via the Pfitzinger Reaction

The Pfitzinger reaction is a powerful tool for the synthesis of substituted quinoline-4-carboxylic acids. [3]It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. [1]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 6-isopropylisatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate then reacts with the carbonyl group of 3-acetylpyridine to form an imine. Tautomerization to the more stable enamine is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline-4-carboxylic acid product.

Caption: Key steps in the Pfitzinger reaction mechanism.

Detailed Experimental Protocol for the Pfitzinger Reaction

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (100 mL).

-

Add 6-isopropylisatin (0.05 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes, indicating the formation of the potassium salt of the opened isatin.

-

To this mixture, add 3-acetylpyridine (0.06 mol).

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.

-

Add water (200 mL) to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted 3-acetylpyridine and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute acetic acid or hydrochloric acid until the precipitation of the product is complete (typically pH 4-5).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

| Product | Starting Materials | Reagents | Typical Yield |

| 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid | 6-Isopropylisatin, 3-Acetylpyridine | KOH, Ethanol | 70-85% |

Conclusion

The synthetic pathway detailed in this guide, employing the Sandmeyer isatin synthesis followed by the Pfitzinger reaction, represents a reliable and efficient method for the preparation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The protocols provided are robust and can be adapted for the synthesis of a variety of substituted quinoline-4-carboxylic acids, which are of significant interest in the field of drug discovery. The mechanistic insights and detailed experimental procedures are intended to provide researchers with a solid foundation for the successful synthesis and further exploration of this important class of heterocyclic compounds.

References

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Chemistry.

- Synthesis of Substituted Isatins. (n.d.).

- A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. (2024). Bentham Science Publishers.

- A Review on Different Approaches to Isatin Synthesis. (2021).

- A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Deriv

- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).

- Pfitzinger reaction. (n.d.). Wikipedia.

- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.

- Sandmeyer Isatin Synthesis. (n.d.). Organic Chemistry Portal.

- Is

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub.

- Synthesis of Sandmeier Isatin. (n.d.).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.

- The Pfitzinger Reaction. (Review). (n.d.).

- 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- Picolinic acid. (n.d.). Wikipedia.

- Process for producing pyridine carboxylic acids. (n.d.).

- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. (2016).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a complex heterocyclic molecule belonging to the quinoline class of compounds, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery, enabling prediction of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and facilitating robust formulation development. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailing the theoretical basis and practical experimental protocols for their determination. We will explore its solubility, acid-base characteristics (pKa), spectroscopic profile, thermal stability, and chromatographic behavior, offering a holistic reference for researchers.

Molecular Structure and Core Attributes

The foundational step in characterizing any compound is to understand its structure and derived computational properties. These attributes provide the initial framework for predicting its behavior in various chemical and biological environments.

The structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid incorporates a quinoline core, substituted with an isopropyl group, a pyridine ring, and a carboxylic acid moiety. This combination of a bulky lipophilic group (isopropyl), a polar and basic heterocycle (pyridine), and an acidic functional group (carboxylic acid) results in a molecule with complex physicochemical characteristics.

Caption: Chemical structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Table 1: Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈N₂O₂ | Calculated |

| Molecular Weight | 318.37 g/mol | Calculated |

| Predicted LogP | 3.5 - 4.5 | Computational Prediction[1][2] |

| Predicted Polar Surface Area | 66.1 Ų | Computational Prediction[1] |

| Hydrogen Bond Donors | 1 (from COOH) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Calculated |

Note: Predicted values are estimations from cheminformatics tools and should be experimentally verified.

Synthesis and Purification Workflow

A pure sample is a prerequisite for accurate physicochemical characterization. While multiple synthetic routes to quinoline-4-carboxylic acids exist, the Doebner reaction is a common and effective method.[3] Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for synthesis and purification.

Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation. As an amphoteric compound with both a carboxylic acid (acidic) and two nitrogen atoms (on the quinoline and pyridine rings, which are basic), the aqueous solubility of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is expected to be highly pH-dependent.[4] It will likely exhibit minimal solubility at its isoelectric point and increased solubility at pH values below its basic pKa and above its acidic pKa.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility in various media.

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 4, 6, 7.4, 9) and relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).

-

Addition of Compound: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully remove a precise aliquot from the supernatant, avoiding any solid particles. Dilute the aliquot with a suitable mobile phase for quantification.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the original concentration in mg/mL or µM based on the dilution factor.

Acid-Base Properties (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. This molecule is expected to have at least two pKa values: one acidic pKa for the carboxylic acid group and at least one basic pKa for the nitrogen atoms.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[5][6]

Caption: Workflow for pKa determination via potentiometric titration.

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).[7]

-

Initial Acidification: Make the solution acidic by adding a known amount of standardized HCl to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an auto-burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The inflection points of the curve denote the equivalence points.[8]

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment.

Table 2: Analytical Methodologies and Expected Observations

| Technique | Protocol Summary | Expected Results & Interpretation |

| UV-Vis Spectroscopy | Dissolve sample in methanol or acetonitrile to a concentration of ~10 µg/mL. Scan from 200-400 nm.[9] | The extended π-system of the quinoline and pyridine rings is expected to produce strong absorbance bands. Multiple maxima are likely in the 250-350 nm range, characteristic of the quinoline chromophore.[10] |

| ¹H NMR Spectroscopy | Dissolve ~5-10 mg of sample in a suitable deuterated solvent (e.g., DMSO-d₆). | Aromatic region (7.0-9.0 ppm) will be complex, showing signals for protons on both the quinoline and pyridine rings. The H5 proton of the quinoline may be downfield due to the peri-effect of the carboxylic acid. The isopropyl group will show a septet for the CH and a doublet for the two CH₃ groups.[11][12] |

| ¹³C NMR Spectroscopy | Use the same sample as for ¹H NMR. | Expect ~20 distinct signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). Carbons attached to nitrogen will also be downfield.[11][12] |

| Mass Spectrometry (ESI-MS) | Infuse a dilute solution of the compound in methanol/water with 0.1% formic acid into an electrospray ionization source. | In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 319.38. Key fragment ions would likely correspond to the loss of H₂O and/or CO from the carboxylic acid group.[13] |

| RP-HPLC | Inject sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Monitor at a suitable wavelength determined by UV-Vis (e.g., 325 nm).[14] | A single sharp peak should be observed, indicating high purity. The retention time will depend on the specific gradient but will reflect the compound's relatively high lipophilicity.[15][16] |

Thermal Stability

Thermal analysis is crucial for understanding the compound's stability during storage, handling, and manufacturing processes like milling or drying.

Experimental Protocol: TGA and DSC Analysis

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides comprehensive information on thermal events.[17]

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 3-10 mg) into an aluminum or ceramic TGA/DSC pan.

-

Instrument Setup: Place the pan in the TGA/DSC instrument. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

-

Data Analysis:

-

TGA Curve: The TGA curve plots weight loss versus temperature. A sharp drop indicates decomposition. The onset temperature of this drop is the decomposition temperature.

-

DSC Curve: The DSC curve plots heat flow versus temperature. Sharp endothermic peaks typically correspond to melting points, while broader endotherms may indicate desolvation. Exothermic events usually signify decomposition.[18]

-

Conclusion

The physicochemical properties of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid are complex, arising from the interplay of its lipophilic, acidic, and basic moieties. While specific experimental values require laboratory investigation, this guide outlines the authoritative methodologies and expected behaviors based on established chemical principles and data from analogous structures. The protocols detailed herein for determining solubility, pKa, spectroscopic characteristics, and thermal stability provide a robust framework for researchers to fully characterize this and similar novel chemical entities, thereby accelerating their journey from discovery to application.

References

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Sci-Hub. 1H and 13C NMR spectra of fifteen substituted isoquinolines.

- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.

- BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.

- UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

- MDPI. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.

- ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives.

- BenchChem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ResearchGate. The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots.

- NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

- MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives.

- NIH. Quinoline based receptor in fluorometric discrimination of carboxylic acids.

- AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- AZoM. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

- NIH. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.

- Semantic Scholar. Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules.

Sources

- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules. | Semantic Scholar [semanticscholar.org]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. researchgate.net [researchgate.net]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tsijournals.com [tsijournals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 18. azom.com [azom.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a novel synthetic compound with a chemical structure suggestive of significant biological activity. While direct experimental data on this specific molecule is not yet prevalent in published literature, its constituent moieties—a quinoline-4-carboxylic acid core, a 2-pyridin-3-yl substituent, and a 6-isopropyl group—provide a strong foundation for postulating a mechanism of action. This guide synthesizes information from structurally related compounds to propose a primary hypothesis: the compound acts as a modulator of intracellular signaling pathways, likely through enzyme inhibition or receptor antagonism. We will explore this hypothesis in detail, outlining the underlying scientific rationale and providing a comprehensive roadmap for its experimental validation.

Introduction: Deconstructing the Molecular Architecture

The structure of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a deliberate amalgamation of pharmacologically active fragments. Understanding the contribution of each component is critical to hypothesizing its overall mechanism of action.

-

Quinoline-4-carboxylic Acid Core: This scaffold is a well-established pharmacophore. The carboxylic acid group, in particular, is a key feature in many drugs, often involved in critical binding interactions with biological targets.[1][2] It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions. Derivatives of quinoline-4-carboxylic acid have been investigated for a range of therapeutic applications, including as antileishmanial agents.[3]

-

2-Pyridin-3-yl Substituent: The pyridine ring is a common motif in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking.[4][5] Its presence can significantly influence the compound's binding affinity and selectivity for its target. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

-

6-Isopropyl Group: This bulky, hydrophobic group is likely to play a role in the compound's interaction with hydrophobic pockets within a target protein. Its position on the quinoline ring can influence the overall shape and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Based on this structural analysis, we hypothesize that 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid functions as an inhibitor of a key enzyme or a modulator of a receptor-mediated signaling pathway.

Postulated Mechanism of Action: Enzyme Inhibition

A compelling hypothesis for the mechanism of action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is the inhibition of a specific enzyme. The structural features of the molecule are consistent with those of known enzyme inhibitors.[5]

Target Class Identification: Kinases and Transferases

Many quinoline and pyridine derivatives are known to target protein kinases. The planar aromatic systems can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and act as competitive inhibitors.

Another plausible target class is transferase enzymes. For instance, in silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target.[3] N-myristoyltransferases are crucial enzymes in many organisms, and their inhibition can have significant therapeutic effects.

Proposed Binding Mode

We propose a binding mode where the quinoline-4-carboxylic acid moiety plays a central role in anchoring the molecule within the active site of the target enzyme. The carboxylic acid group could form a salt bridge or strong hydrogen bonds with positively charged or polar residues. The pyridinyl and isopropyl groups would then extend into adjacent pockets, providing additional binding affinity and selectivity.

Experimental Validation: A Step-by-Step Guide

The following experimental workflow is designed to systematically investigate and validate the postulated mechanism of action.

Initial Target Identification and Validation

Objective: To identify the primary cellular target(s) of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Methodology: Inverse Virtual Screening

An in silico approach, inverse virtual screening, can be employed as a first step to identify potential protein targets.[3] This method involves docking the compound against a large library of known protein structures.

Experimental Protocol: Inverse Virtual Screening

-

Ligand Preparation: Generate a 3D conformation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and optimize its geometry using computational chemistry software.

-

Target Library Selection: Utilize a comprehensive library of protein structures, such as the Protein Data Bank (PDB), focusing on human enzymes, particularly kinases and transferases.

-

Docking Simulation: Perform molecular docking of the prepared ligand against the selected target library using software like AutoDock or GOLD.[3]

-

Scoring and Ranking: Score the docking poses based on binding energy and rank the potential targets.

-

Hit Validation: Prioritize the top-ranked targets for further experimental validation based on biological relevance and availability of assays.

In Vitro Enzymatic Assays

Objective: To confirm the inhibitory activity of the compound against the identified target(s).

Methodology: Direct enzymatic assays will be used to measure the effect of the compound on the activity of the purified target enzyme.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reagents: Purified recombinant kinase, substrate peptide, ATP, and 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid at various concentrations.

-

Assay Procedure:

-

Incubate the kinase with varying concentrations of the compound.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

-

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

| Compound Concentration (nM) | % Kinase Activity |

| 0 | 100 |

| 1 | 95 |

| 10 | 75 |

| 100 | 50 |

| 1000 | 10 |

Cellular Assays

Objective: To determine the effect of the compound on cellular signaling pathways downstream of the target enzyme.

Methodology: Western blotting or cell-based reporter assays can be used to assess the phosphorylation status of downstream substrates or the activity of transcription factors.

Experimental Protocol: Western Blotting for Phosphorylated Substrate

-

Cell Treatment: Treat cultured cells with varying concentrations of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the level of substrate phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action, where 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid inhibits a target kinase, leading to a downstream cellular response.

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide has presented a scientifically grounded, albeit hypothetical, mechanism of action for 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The proposed enzyme inhibition model is based on the well-documented activities of its structural components. The detailed experimental workflows provide a clear path for researchers to validate this hypothesis and elucidate the precise molecular interactions.

Future research should focus on the synthesis of analogs with modifications to the isopropyl and pyridinyl groups to establish a structure-activity relationship (SAR). Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies will be essential to evaluate the therapeutic potential of this promising compound.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]

-

Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 21). PubMed Central. Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Disclaimer: As of January 2026, publicly available scientific literature and databases do not contain specific studies on the biological activity of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Therefore, this guide has been constructed based on a predictive framework, synthesizing data from structurally related quinoline and pyridine derivatives to hypothesize potential biological activities and guide future research. All proposed mechanisms, protocols, and data are extrapolations and should be treated as a theoretical starting point for investigation, not as established fact for this specific molecule.

Introduction: A Compound of Predicted Potential

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a novel heterocyclic compound featuring a quinoline-4-carboxylic acid core, a foundational scaffold in numerous bioactive agents. The quinoline ring system is renowned for its diverse pharmacological applications, including antimicrobial, antiviral, antimalarial, and anti-inflammatory activities.[1] The incorporation of a pyridin-3-yl substituent at the 2-position and an isopropyl group at the 6-position introduces unique electronic and steric properties that are predicted to modulate its biological profile. This guide will explore the theoretical biological activities of this compound, drawing parallels from established research on related molecular structures.

Predicted Biological Activities and Mechanistic Insights

Based on its structural motifs—the quinoline-4-carboxylic acid backbone and the pyridine ring—6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid is hypothesized to exhibit a range of biological effects. Pyridine and its derivatives are integral to medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including cancer, diabetes, tuberculosis, and neurological disorders.[2][3][4]

Hypothesized Antimicrobial and Antibacterial Activity

The quinoline core is famously associated with the quinolone and fluoroquinolone classes of antibiotics.[5] These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The 4-carboxylic acid moiety is a key pharmacophore for this activity. It is plausible that 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid could exhibit antibacterial properties through a similar mechanism.

Furthermore, various pyridine derivatives have demonstrated the ability to disrupt the cell membranes of bacteria, leading to bactericidal effects.[6] The combination of the quinoline and pyridine rings may offer a synergistic or unique mode of antimicrobial action.[7] Metal complexes of a related compound, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, have also been investigated for their antibacterial activities, suggesting another avenue for derivatization and exploration.[8]

Hypothesized Mechanism of Antibacterial Action

Caption: Predicted antibacterial mechanisms of the title compound.

Potential as an Enzyme Inhibitor for Oncology

Derivatives of pyridine and quinoline have been successfully developed as potent enzyme inhibitors, particularly in the field of oncology. For instance, pyridoquinazoline derivatives have shown strong inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, with some compounds exhibiting IC50 values in the nanomolar range.[9] Given the structural similarities, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid could be investigated as a potential kinase inhibitor.

The pyridine carboxylic acid scaffold, in general, has led to the development of numerous enzyme inhibitors with high potency.[4] The specific substitution pattern of the title compound would need to be evaluated against a panel of kinases to determine its selectivity and efficacy.

Proposed Experimental Protocols for Activity Validation

To transition from hypothesis to evidence, a structured, multi-tiered screening approach is necessary. The following protocols are foundational for assessing the primary predicted activities of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Justification: This initial screen provides a quantitative measure of antibacterial potency and helps identify the spectrum of activity (Gram-positive vs. Gram-negative). The agar streak dilution method is a standard and reliable technique for this purpose.[5]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Strains: Utilize a panel of clinically relevant bacteria, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Serial Dilution: Create a series of agar plates containing two-fold dilutions of the compound, ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Streak the bacterial suspension onto the surface of the prepared agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

Caption: Workflow for antibacterial minimum inhibitory concentration assay.

Quantitative Data from Related Compounds

While no data exists for the title compound, the following table summarizes the activity of structurally related molecules to provide a benchmark for potential efficacy.

| Compound Class | Specific Example | Biological Activity | Potency (MIC or IC50) | Reference |

| Fluoroquinolone | 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Antibacterial (E. coli) | 1 µg/mL | [5] |

| Pyridoquinazoline | Halogenated Derivative | EGFR Kinase Inhibition | 4.5 - 11.0 nM | [9] |

| Thiazolopyridine | Compound 3g | Antibacterial (P. aeruginosa) | 0.21 µM | [7] |

| 3-(pyridin-3-yl)-2-oxazolidinone | Compound 21d | Antibacterial (S. aureus) | Similar to Linezolid | [10] |

Conclusion and Future Directions

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid represents an unexplored molecule with significant therapeutic potential, predicted from its constituent chemical scaffolds. The most promising avenues for investigation are its potential antibacterial and anticancer activities. The logical next steps involve the chemical synthesis of the compound, followed by rigorous in vitro screening as outlined in this guide. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine a therapeutic window, and initiating structure-activity relationship (SAR) studies to optimize potency and selectivity. This foundational work will be critical in determining if 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid can be developed into a viable lead compound for future drug development programs.

References

-

Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004. Available at: [Link]

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Al-Omair, M. A., Ali, A. M., Al-Qahtani, S. D., & El-Gazzar, A. B. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15699. Available at: [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1851–1886. Available at: [Link]

-

Dashyan, S. S., Samvelyan, M. A., Vardanyan, A. A., & Paronikyan, R. V. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available at: [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1851–1886. Available at: [Link]

-

Canchola, J. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Journal of Chemistry, 2014, 1–7. Available at: [Link]

-

Li, Y., Wang, Q., Zhang, Y., & Li, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567. Available at: [Link]

-

Szychowski, K. A., & Gmiński, J. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5595. Available at: [Link]

-

Li, Y., Wang, Y., & Wang, G. (2018). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Journal of Inorganic and Organometallic Polymers and Materials, 28(5), 2008–2016. Available at: [Link]

-

Tin, G., & Gabbiani, C. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 29(12), 2901. Available at: [Link]

- Sridhar, M., & Rao, R. (2013). Process for producing pyridine carboxylic acids. US Patent 8,575,350.

-

Hryhoriv, O., Chaban, I., Chaban, T., & Gzella, A. (2023). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 28(2), 829. Available at: [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2013). Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. Cancer Biotherapy & Radiopharmaceuticals, 28(4), 309–316. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Future Directions

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of a specific, yet underexplored, class of these compounds: 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and its analogs. While direct literature on this precise molecule is sparse, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from related compounds to present a forward-looking guide for researchers. We will delve into a proposed synthetic pathway, hypothesize potential biological activities and mechanisms of action, provide detailed experimental protocols, and outline future research directions. This guide is intended to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics based on the quinoline framework.

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Core

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry.[2] The fusion of a benzene and a pyridine ring confers upon the quinoline scaffold a unique set of physicochemical properties, making it a privileged structure in drug design.[3] In particular, the quinoline-4-carboxylic acid moiety is a key pharmacophore found in compounds with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5]

The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. The introduction of an isopropyl group at the 6-position and a pyridin-3-yl group at the 2-position of the quinoline-4-carboxylic acid core, the subject of this guide, presents an intriguing combination of lipophilic and hydrogen-bonding functionalities that may lead to novel biological activities.

Proposed Synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic Acid

The synthesis of the target compound can be envisioned through a multi-step sequence, leveraging well-established named reactions in heterocyclic chemistry. A plausible and efficient approach involves the construction of a 2-chloro-6-isopropylquinoline-4-carboxylic acid intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the pyridin-3-yl moiety.

Synthesis of the Quinoline Core via the Pfitzinger Reaction

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][4] In our proposed synthesis, 5-isopropylisatin would serve as the isatin component.

Diagram 1: Proposed Pfitzinger Reaction for Intermediate Synthesis

Caption: Final step: Suzuki-Miyaura cross-coupling.

Postulated Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related quinoline-4-carboxylic acid derivatives, we can hypothesize several potential therapeutic applications for 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid and its analogs.

Anticancer Potential

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms. [1]These include the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and sirtuins (SIRTs), as well as the disruption of microtubule dynamics. [1]The 2-aryl-quinoline-4-carboxylic acid scaffold, in particular, has been investigated for its anticancer properties. [5] A potential mechanism of action for the target compound could involve the inhibition of a signaling pathway crucial for cancer cell growth, such as the STAT3 pathway, which has been implicated in various malignancies.

Diagram 3: Hypothetical STAT3 Inhibition Pathway

Caption: Postulated inhibition of the JAK-STAT3 signaling pathway.

Antimalarial and Antileishmanial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine and quinine. Derivatives of 2-aryl-quinoline-4-carboxylic acid have been explored as potential antileishmanial agents, with some studies suggesting N-myristoyltransferase (NMT) as a possible target. [6][7]The unique substitution pattern of our target compound may confer activity against these parasites.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Synthesis Protocol

Workflow Diagram 4: Synthetic and Purification Workflow

Caption: Overall workflow for synthesis and purification.

Step-by-Step Synthesis:

-

Pfitzinger Reaction:

-

Dissolve potassium hydroxide (3 eq.) in a 1:1 mixture of ethanol and water.

-

Add 5-isopropylisatin (1 eq.) and stir at room temperature for 1 hour.

-

Add ethyl pyruvate (1.2 eq.) and reflux the mixture for 24 hours.

-

Cool the reaction, acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 6-isopropyl-2-hydroxyquinoline-4-carboxylic acid.

-

-

Chlorination:

-

Suspend the product from the previous step in phosphorus oxychloride (10 eq.).

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Neutralize with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain 2-chloro-6-isopropylquinoline-4-carboxylic acid.

-

-

Suzuki-Miyaura Coupling:

-

To a solution of the chloro-quinoline (1 eq.) and pyridin-3-ylboronic acid (1.5 eq.) in a 3:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like sodium carbonate (3 eq.).

-

Degas the mixture and heat at 100 °C for 12 hours under an inert atmosphere.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., HCT-116).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Future Directions

The modular nature of the proposed synthesis allows for the generation of a library of analogs to explore the structure-activity relationship.

Table 1: Proposed Analogs for SAR Studies

| Position 6 Substituent | Position 2 Substituent | Rationale for Synthesis |

| Isopropyl | Pyridin-3-yl | Lead Compound |

| Cyclohexyl | Pyridin-3-yl | Investigate effect of increased lipophilicity at C6 |

| Methoxy | Pyridin-3-yl | Explore electronic effects at C6 |

| Isopropyl | Pyridin-2-yl | Examine impact of pyridine nitrogen position |

| Isopropyl | Pyridin-4-yl | Further explore pyridine isomer effects |

| Isopropyl | Phenyl | Compare with a non-heterocyclic aryl group at C2 |

Future research should focus on the synthesis and biological evaluation of these and other analogs to build a robust SAR profile. Promising compounds should be further investigated for their pharmacokinetic properties (ADME/Tox) and in vivo efficacy in relevant disease models.

Conclusion

The 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This technical guide provides a scientifically grounded framework for the synthesis, biological evaluation, and further development of this class of compounds. By leveraging established synthetic methodologies and drawing parallels from structurally related molecules, researchers can efficiently navigate the early stages of drug discovery in this chemical space. The detailed protocols and proposed future directions are intended to accelerate research and unlock the full therapeutic potential of these intriguing quinoline derivatives.

References

- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

-

Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

-

PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

-

PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). a Synthesis of 6-substituted-4-carboxyquinolines. b Synthesis of of 2-aryl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. Retrieved from [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 7. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

in vitro studies of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Foreword

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a particularly potent derivative, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a compound that has emerged from structure-guided design as a highly effective inhibitor of human dihydroorotate dehydrogenase (DHODH). This enzyme is a critical node in the de novo pyrimidine biosynthesis pathway, making it a high-value target for therapeutic intervention in oncology and autoimmune diseases.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the strategic and mechanistic rationale behind the in vitro characterization of this compound. We will explore the core assays required to establish its potency, cellular activity, and mechanism of action, grounding each step in the principles of robust and reproducible science.

The Scientific Imperative: Targeting Pyrimidine Biosynthesis

The enzyme dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[1] This step is rate-limiting and essential for the production of pyrimidines, which are vital for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are heavily dependent on this pathway for a continuous supply of nucleotides. Consequently, inhibiting DHODH leads to pyrimidine depletion, S-phase cell cycle arrest, and ultimately, a halt in cell growth.[1]

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (herein referred to as Compound 41 , consistent with its designation in foundational literature) was developed as a next-generation DHODH inhibitor.[1] It was designed to occupy the same binding pocket as the well-known inhibitor brequinar, while forming novel, potency-enhancing interactions with the enzyme.[1] The core objective of the in vitro studies described herein is to quantify the inhibitory efficacy of this compound and validate its mechanism of action.

Foundational Analysis: Primary Target Engagement and Potency

The first and most critical step is to determine if the compound directly interacts with its intended target and with what potency. This is achieved through a direct enzymatic assay using purified recombinant human DHODH.

Causality: Why a Direct Enzyme Inhibition Assay?

A direct enzyme assay provides unequivocal evidence of target engagement, independent of cellular uptake, metabolism, or off-target effects. It allows for the precise determination of the compound's intrinsic inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value is the cornerstone for all subsequent structure-activity relationship (SAR) studies and cellular assays. The assay measures the rate of the DHODH-catalyzed reaction; a potent inhibitor will reduce this rate at low concentrations.

Experimental Protocol: DHODH Inhibition Assay

This protocol is designed to measure the reduction of the electron acceptor, 2,6-dichloroindophenol (DCIP), by DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

L-dihydroorotic acid (substrate)

-

Decylubiquinone (Coenzyme Q analog)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

Compound 41 (test article) and reference inhibitor (e.g., Brequinar)

-

DMSO (vehicle)

-

96-well microplates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Compound 41 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

-

Enzyme-Substrate Mix: Prepare a master mix containing Assay Buffer, DHODH enzyme, decylubiquinone, and DCIP. The final concentrations in the well should be optimized, but typical values are 5-10 nM DHODH, 100 µM decylubiquinone, and 60 µM DCIP.

-

Reaction Initiation: Add 50 µL of the enzyme-substrate mix to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Catalysis: Initiate the reaction by adding 50 µL of L-dihydroorotic acid (final concentration ~200 µM).

-

Data Acquisition: Immediately begin measuring the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) every 30 seconds for 15-20 minutes using a plate reader. The rate of reaction is proportional to the slope of the absorbance vs. time curve.

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Normalize the rates to the vehicle control (0% inhibition) and positive control (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Validation: Antiproliferative Activity

While an enzyme assay confirms target binding, a cell-based assay is essential to demonstrate that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response (i.e., inhibit proliferation).

Causality: Why a Cell Viability Assay?

Cell viability assays, such as the MTT or Sulforhodamine B (SRB) assay, measure the overall health and metabolic activity of a cell population. For a DHODH inhibitor, a reduction in viability or proliferation is the expected downstream consequence of pyrimidine starvation. This assay provides a cellular IC₅₀, which can be compared to the enzymatic IC₅₀. A large discrepancy between these values might suggest poor cell permeability, efflux by cellular pumps, or metabolic instability.

Experimental Protocol: MTT Proliferation Assay

This protocol measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MIA PaCa-2, as used in foundational studies[1])

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Compound 41

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Compound 41 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated cells. Plot the percent viability versus the log of the compound concentration to calculate the cellular IC₅₀.

Data Synthesis and Interpretation

Table 1: In Vitro Activity Profile of Compound 41 and Analogs

| Compound # | R¹ Substituent | DHODH IC₅₀ (nM)[1] | HCT-116 IC₅₀ (µM)[1] | MIA PaCa-2 IC₅₀ (µM)[1] |

| 41 | 6-Isopropyl | 9.71 ± 1.4 | 0.015 | 0.012 |

| 14 | H | 250 ± 110 | 0.230 | 0.230 |

| 43 | 6-Fluoro | 26.2 ± 1.8 | 0.021 | 0.020 |

This table clearly demonstrates the superior potency of the 6-isopropyl substitution (Compound 41 ) in both enzymatic and cellular assays compared to the unsubstituted analog (Compound 14 ).

Visualizing the Scientific Logic

Diagrams are essential for communicating complex workflows and biological pathways concisely.

Experimental Workflow

The logical flow from initial synthesis to cellular validation can be visualized to provide a clear project overview.

Caption: High-level workflow for the characterization of a DHODH inhibitor.

Mechanism of Action Pathway

This diagram illustrates the biological pathway targeted by Compound 41 .

Caption: Inhibition of the DHODH pathway by Compound 41.

Broadening the Scope: Selectivity and Off-Target Effects

A potent compound is only useful if it is also selective. The quinoline scaffold, while effective, can interact with other biological targets.[2][3] Therefore, it is prudent to assess the selectivity of Compound 41 .

-

Kinase Profiling: A broad kinase panel (e.g., Eurofins SafetyScreen) should be used to screen for off-target inhibition of common kinases.

-

Sirtuin Activity: Some quinoline derivatives have been identified as SIRT3 inhibitors.[2] A specific SIRT3 inhibition assay would be a valuable counterscreen to ensure selectivity.

-

Ectonucleotidases: Other quinoline carboxylic acids have shown activity against ectonucleotidases.[3] If the therapeutic context requires it, screening against targets like NTPDase1 could be considered.

This proactive profiling builds a comprehensive safety and selectivity profile, which is critical for advancing a compound toward preclinical development.

Conclusion and Future Directions

The in vitro evaluation of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (Compound 41 ) demonstrates a clear, mechanistically-driven approach to drug candidate characterization. The foundational data from DHODH enzymatic and cellular proliferation assays confirm its status as a highly potent, cell-active inhibitor.[1] The low nanomolar enzymatic potency, coupled with potent double-digit nanomolar activity in cancer cell lines, strongly supports the hypothesis that its antiproliferative effects are driven by on-target DHODH inhibition.[1]

The next logical steps in the preclinical cascade involve confirming the mechanism in cells (e.g., via cell cycle analysis showing S-phase arrest), assessing its selectivity profile, and evaluating its pharmacokinetic properties (ADME) to determine its suitability for in vivo efficacy studies. The robust data generated through the protocols outlined in this guide provides the essential foundation for these critical future investigations.

References

[1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [4] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [2] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [5] Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [3] Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at:

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

A Multi-Pronged Strategy for the Target Identification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Abstract

The identification of a small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, potential side effects, and for guiding further optimization. This technical guide presents a comprehensive, multi-modal strategy for the de novo target identification of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a novel quinoline-based compound. Recognizing that no single method is foolproof, we advocate for an integrated approach that combines computational prediction with robust experimental validation. This whitepaper details a logical, field-proven workflow, from initial in silico hypothesis generation to the synthesis of bespoke chemical probes, and culminating in advanced proteomic-based experimental target discovery and validation. Each section provides not only step-by-step protocols but also the strategic rationale behind methodological choices, ensuring a self-validating and scientifically rigorous investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules.

Introduction: The "Target Question"

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific compound, 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, with its unique substitution pattern, represents a novel chemical entity with unknown biological targets. The journey from a bioactive "hit" compound to a validated drug lead is contingent on answering a fundamental question: what protein or proteins does it interact with to elicit its biological effect?

Target identification is a crucial stage in drug discovery that enables researchers to understand the mode of action of enigmatic drugs[3]. By pinpointing the precise molecular target, we can optimize the drug for a specific disease, enhance its selectivity, and mitigate potential off-target side effects[3][4]. This guide outlines a systematic and powerful strategy to deconstruct the mechanism of action for our compound of interest.

The Strategic Imperative: A Phased, Multi-Modal Approach

Relying on a single target identification method is fraught with risk, as each technique has inherent limitations and potential for false positives or negatives. A more robust strategy integrates computational, chemical, and biological approaches, where the convergence of evidence from orthogonal methods builds a powerful case for a specific target. Our proposed workflow is structured in a phased manner to maximize efficiency and resource allocation.

Caption: Overall workflow for target identification.

Phase 1: In Silico Target Prediction - Generating the First Hypotheses